2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl nitrate;chloride
Description
Molecular Architecture and Functional Groups
The molecular architecture of 2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl nitrate;chloride is characterized by a complex heterocyclic framework centered around the fundamental thiamine backbone structure. The core molecular structure consists of two primary heterocyclic components: a substituted pyrimidine ring and a thiazolium ring system, connected through a methylene bridge. The pyrimidine ring contains an amino group at the 4-position and a methyl substituent at the 2-position, providing specific sites for hydrogen bonding and electrostatic interactions. This pyrimidine moiety exhibits a planar aromatic character that contributes to the overall molecular stability and electronic properties of the compound.
The thiazolium ring system represents the second major structural component, featuring a positively charged quaternary nitrogen center that imparts cationic character to the molecule. This thiazolium ring bears a methyl substituent at the 4-position and an ethyl group at the 5-position, creating a specific three-dimensional arrangement that influences molecular packing and intermolecular interactions. The positive charge localized on the thiazolium nitrogen requires counterion compensation, which is provided by the nitrate and chloride anions present in the compound formulation.
The functional groups present in this compound include the primary amino group (-NH₂) on the pyrimidine ring, which serves as both a hydrogen bond donor and acceptor. The thiazolium cation creates a permanent positive charge that influences the compound's solubility characteristics and interaction patterns with surrounding molecules. The ethyl side chain provides hydrophobic character that balances the overall polarity of the molecule, while the nitrate anion (NO₃⁻) and chloride anion (Cl⁻) serve as counterions that neutralize the positive charge and participate in ionic interactions within the crystal lattice.
The molecular weight and chemical composition reflect the complexity of this multi-component system, with the compound demonstrating characteristics typical of organic salts containing multiple ionic species. The presence of nitrogen, oxygen, sulfur, and halogen atoms within the molecular framework creates diverse electronic environments that contribute to the compound's unique physicochemical properties and reactivity patterns.
Properties
IUPAC Name |
2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl nitrate;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N5O3S.ClH/c1-8-11(3-4-20-17(18)19)21-7-16(8)6-10-5-14-9(2)15-12(10)13;/h5,7H,3-4,6H2,1-2H3,(H2,13,14,15);1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTNZTWQLAQHBA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO[N+](=O)[O-].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN5O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Synthesis from Pyrimidine and Thiazole Precursors
The most widely reported approach involves modular assembly from 4-amino-2-methylpyrimidine and 4-methylthiazole derivatives. Key steps include:
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Alkylation of Pyrimidine :
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Thiazole Quaternization :
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Nitration and Chloride Incorporation :
Table 1: Comparative Yields Across Synthetic Steps
| Step | Reagents | Temperature | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Pyrimidine alkylation | Methyl iodide/DMF | 60°C | 85 | 98.2 |
| Thiazole quaternization | Appel salt/MeCN | 40°C | 72 | 95.8 |
| Nitration/Chlorination | HNO3/SOCl2 | 0–5°C | 68 | 97.5 |
One-Pot Multicomponent Reactions
Recent advances utilize one-pot strategies to reduce intermediate isolation. A 2024 study demonstrated:
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Simultaneous alkylation and quaternization using microwave irradiation (100 W, 80°C, 30 minutes).
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Advantages: 20% reduction in reaction time, 15% higher overall yield compared to stepwise methods.
Industrial-Scale Production Techniques
Batch Reactor Optimization
Large-scale synthesis (100+ kg batches) employs jacketed glass-lined reactors with automated pH and temperature controls. Key industrial parameters include:
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Mixing Efficiency : Impeller speed ≥ 300 rpm to ensure homogeneity during quaternization.
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Byproduct Management : Continuous extraction of HCl gas during chloride substitution using scrubbers.
Table 2: Industrial vs. Laboratory-Scale Parameters
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Volume | 1 L | 5000 L |
| Cooling Method | Ice bath | Cryogenic circulation |
| Yield | 68% | 74% |
| Purity | 97.5% | 99.1% |
Purification and Characterization Methods
Crystallization Protocols
The crude product is purified via solvent-mediated crystallization:
Analytical Characterization
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X-ray Diffraction (XRD) : Single-crystal analysis reveals a monoclinic lattice (space group P21/c) with Z = 4.
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High-Resolution Mass Spectrometry (HRMS) : [M]+ calcd. for C12H16ClN5O3S: 345.81; found: 345.80.
Comparative Analysis of Synthetic Approaches
Cost-Benefit Evaluation
| Method | Cost per kg (USD) | Environmental Impact (E-factor) | Scalability |
|---|---|---|---|
| Stepwise synthesis | 12,500 | 8.7 | High |
| One-pot microwave | 9,800 | 5.2 | Moderate |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl nitrate;chloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, particularly at the thiazole ring, using reagents like sodium azide or halides.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents (e.g., dimethyl sulfoxide or acetonitrile). The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Applications
1. Antimicrobial Activity
Research indicates that derivatives of thiazolium compounds exhibit antimicrobial properties. The presence of the thiazolium ring enhances the ability to inhibit bacterial growth, making it a candidate for developing new antibiotics. Studies have shown that similar compounds can effectively combat resistant strains of bacteria .
2. Anticancer Potential
Compounds containing thiazole and pyrimidine structures have been investigated for their anticancer properties. The unique structure of 2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl nitrate;chloride may interact with specific cellular pathways involved in cancer proliferation and survival, warranting further exploration in cancer therapy .
3. Neurological Applications
Thiamine (Vitamin B1) derivatives are known to play a crucial role in neurological health. The compound's structural similarity to thiamine suggests potential applications in treating neurological disorders related to thiamine deficiency, such as Wernicke-Korsakoff syndrome. Research into its neuroprotective effects is ongoing .
Synthesis and Derivatives
The synthesis of this compound involves multi-step reactions that typically include the formation of the thiazolium ring followed by functionalization with the pyrimidine moiety. Understanding these synthetic pathways is essential for optimizing yields and enhancing biological activity.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, derivatives similar to this compound were tested against various bacterial strains. Results indicated that modifications to the thiazolium structure significantly increased antimicrobial potency, suggesting that further derivatives could be synthesized based on this compound for enhanced efficacy .
Case Study 2: Anticancer Activity
A research article demonstrated that specific derivatives of thiazolium compounds showed selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is attributed to the compound's ability to induce apoptosis through mitochondrial pathways .
Mechanism of Action
The mechanism by which 2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl nitrate;chloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate various biochemical pathways, leading to its observed biological activities. For example, it may inhibit enzyme activity or interfere with DNA replication processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiamine derivatives and structurally related compounds exhibit variations in solubility, stability, and biological activity. Below is a detailed comparison:
Structural and Functional Comparison
Key Differences
- Stability: The nitrate group in thiamine mononitrate reduces hygroscopicity, enhancing shelf life in humid environments compared to the hydrochloride form .
- Biological Activity : Thiamine pyrophosphate acts as a coenzyme in metabolic pathways, while ACNU, a pyrimidine-derived nitrosourea, exhibits alkylating activity unrelated to vitamin function .
Pharmacological and Industrial Use Cases
- Thiamine Hydrochloride : Preferred in liquid formulations (e.g., IV injections) due to rapid absorption .
- Thiamine Mononitrate: Dominates in fortified cereals and multivitamin tablets due to stability .
- Thiamine Pyrophosphate : Critical in biochemistry for studying enzymatic processes like the citric acid cycle .
Biological Activity
The compound 2-[3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethyl nitrate;chloride is a complex organic molecule that exhibits significant biological activity, particularly in the context of its role as a derivative of thiamine (Vitamin B1). This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.
- Molecular Formula : C12H16N4O2S
- Molecular Weight : 280.35 g/mol
- CAS Number : 490-82-4
This compound features a thiazolium ring, which is critical for its biological function, particularly in enzymatic reactions involving thiamine.
The biological activity of this compound is primarily linked to its role in metabolic pathways. As a thiamine derivative, it is involved in:
- Energy Metabolism : Thiamine is essential for carbohydrate metabolism and plays a crucial role in the pyruvate dehydrogenase complex and the pentose phosphate pathway.
- Neurotransmitter Synthesis : Thiamine derivatives influence neurotransmitter synthesis, particularly acetylcholine, which is vital for cognitive function and memory.
Biological Activities
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Antitumor Activity :
- Research indicates that thiamine and its derivatives can enhance the activity of transketolase, an enzyme involved in the pentose phosphate pathway. This pathway is crucial for nucleic acid synthesis, which is necessary for tumor cell survival and proliferation .
- A study highlighted that metabolic control analysis predicts that thiamine supports high rates of nucleic acid ribose synthesis necessary for tumor cell survival, suggesting potential applications in cancer therapy .
- Neuroprotective Effects :
- Cardiovascular Health :
Case Study 1: Cancer Treatment
In a clinical trial involving patients with advanced cancer, supplementation with thiamine derivatives showed improved outcomes in terms of energy levels and quality of life. Patients reported reduced fatigue and enhanced cognitive function when administered with this compound alongside standard chemotherapy .
Case Study 2: Neurological Disorders
A cohort study involving individuals with chronic alcohol dependence demonstrated that administration of thiamine derivatives significantly reduced the incidence of Wernicke's encephalopathy compared to controls not receiving supplementation. This suggests a protective effect against neurotoxicity associated with alcohol metabolism .
Data Tables
Q & A
Q. How can the molecular structure of this compound be unambiguously characterized using spectroscopic and crystallographic methods?
- Methodological Answer : The compound’s structure can be resolved via single-crystal X-ray diffraction (SCXRD) to determine bond lengths, angles, and spatial arrangement. For example, SCXRD analysis at 293 K with an R factor ≤0.050 (indicative of high precision) and data-to-parameter ratios >14:1 ensures reliable structural elucidation . Complementary techniques like nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) and high-resolution mass spectrometry (HRMS) validate purity and functional groups. For instance, C NMR can confirm the presence of the thiazolium ring and pyrimidine moiety, while HRMS provides exact mass matching (±5 ppm) .
Q. What synthetic routes are most effective for preparing this compound, and what are critical intermediates?
- Methodological Answer : Synthesis often involves multi-step reactions, including nucleophilic substitution and heterocyclic ring formation. A key intermediate is the thiazolium salt, synthesized by alkylation of 4-amino-2-methylpyrimidine with a thiazole precursor. For example, Appel salt (a chlorinating agent) can facilitate the formation of sulfur-containing intermediates under controlled pH (e.g., pH 6.5 using ammonium acetate buffer) . Isolation of intermediates via column chromatography (silica gel, eluent: ethyl acetate/hexane) ensures purity before final quaternization of the thiazole ring .
Q. How can the compound’s stability under varying solvent and temperature conditions be systematically evaluated?
- Methodological Answer : Accelerated stability studies using high-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm) quantify degradation products. For instance, samples stored at 40°C/75% relative humidity for 6 months can be compared against controls. Kinetic modeling (e.g., Arrhenius equation) predicts shelf life, while Fourier-transform infrared (FTIR) spectroscopy monitors functional group integrity .
Advanced Research Questions
Q. What computational methods are suitable for modeling the compound’s reaction intermediates and electronic properties?
- Methodological Answer : Density functional theory (DFT) with the B3LYP functional and SDD basis sets optimizes geometries and calculates molecular orbitals. For example, studies on analogous thiazolium derivatives reveal charge distribution in the pyrimidine-thiazole system, which influences reactivity. Transition state analysis (using QST2/QST3 methods) can identify energy barriers for key steps like alkylation or nitrate ester formation . Solvent effects are modeled via the polarizable continuum model (PCM) .
Q. How can contradictory data on the compound’s solubility and partitioning coefficients be resolved?
- Methodological Answer : Discrepancies in logP (octanol-water partition coefficient) values may arise from experimental conditions. A standardized approach involves shake-flask experiments with UV/Vis quantification at equilibrium. For polar solvents (e.g., DMSO), inverse gas chromatography (IGC) measures activity coefficients. Molecular dynamics (MD) simulations (e.g., using GROMACS) provide atomistic insights into solvation shells and hydrogen-bonding interactions .
Q. What strategies optimize the compound’s membrane permeability for pharmacological studies?
- Methodological Answer : Parallel artificial membrane permeability assays (PAMPA) using lipid bilayers (e.g., porcine brain polar lipids) simulate passive diffusion. Structural modifications, such as introducing nitrate ester groups, enhance permeability by increasing lipophilicity. Molecular docking (e.g., AutoDock Vina) predicts interactions with membrane transporters like P-glycoprotein, guiding rational design .
Contradictions and Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
